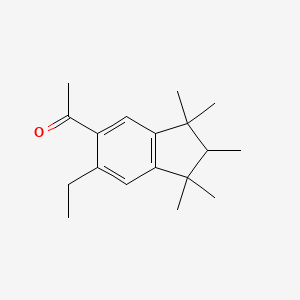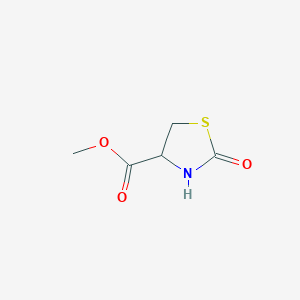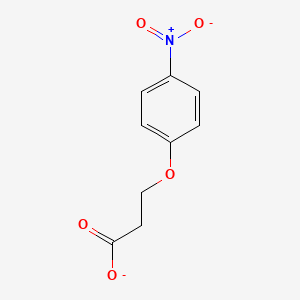
1H-2-Benzopyran-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1-thione is a heterocyclic compound that belongs to the benzopyran family It is characterized by a sulfur atom replacing the oxygen atom in the benzopyran ring, giving it unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-thione can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound . Another method includes the use of 2-hydroxyacetophenone and elemental sulfur under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-2-Benzopyran-1-thione undergoes various chemical reactions, including:
Substitution: The thione group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzopyran derivatives.
Substitution: Substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1H-2-Benzopyran-1-thione can be compared with other similar compounds, such as:
1H-2-Benzopyran-1-one: This compound has an oxygen atom instead of sulfur and exhibits different chemical reactivity and biological activity.
2H-1-Benzopyran-2-one: Known for its anticoagulant properties, this compound differs in its therapeutic applications compared to this compound.
Uniqueness: this compound stands out due to its sulfur atom, which imparts unique chemical properties and biological activities not observed in its oxygen-containing counterparts.
Vergleich Mit ähnlichen Verbindungen
- 1H-2-Benzopyran-1-one
- 2H-1-Benzopyran-2-one
- 3H-1-Benzopyran-3-one
Conclusion
1H-2-Benzopyran-1-thione is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and material science.
Eigenschaften
CAS-Nummer |
4702-37-8 |
|---|---|
Molekularformel |
C9H6OS |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
isochromene-1-thione |
InChI |
InChI=1S/C9H6OS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H |
InChI-Schlüssel |
PYGMILHYSKEHII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=COC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

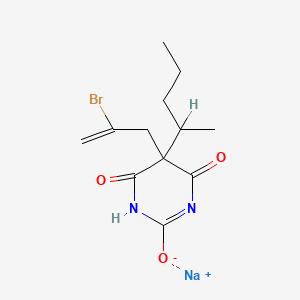
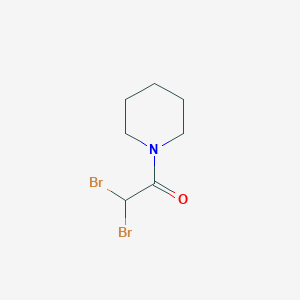
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
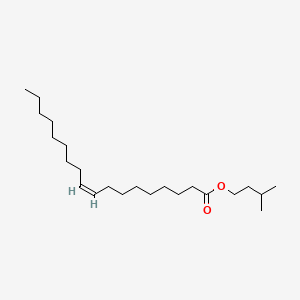
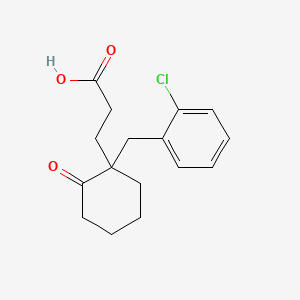
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
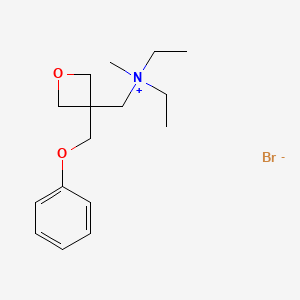
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
